molecular formula C16H16O3 B6401561 4-(4-Methoxy-3-methylphenyl)-3-methylbenzoic acid CAS No. 1261910-49-9

4-(4-Methoxy-3-methylphenyl)-3-methylbenzoic acid

Cat. No.: B6401561
CAS No.: 1261910-49-9
M. Wt: 256.30 g/mol
InChI Key: KETOOOOQBHYGGY-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxy-3-methylbenzene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 4-(4-Hydroxy-3-methylphenyl)-3-methylbenzoic acid.

    Reduction: 4-(4-Methoxy-3-methylphenyl)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoic acid
  • 3-Methylbenzoic acid
  • 4-Methoxy-3-methylphenylboronic acid

Uniqueness

4-(4-Methoxy-3-methylphenyl)-3-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups provides a distinct profile in terms of solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-8-13(16(17)18)4-6-14(10)12-5-7-15(19-3)11(2)9-12/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETOOOOQBHYGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689987
Record name 4'-Methoxy-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-49-9
Record name 4'-Methoxy-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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